One of the primary applications of SAMSA is in protein modification and crosslinking. SAMSA reacts with the amino group (-NH2) of lysine residues in proteins to form stable amide bonds. This property allows researchers to:
SAMSA can also be used in the synthesis of peptides and peptide derivatives. It reacts with the carboxylic acid group (-COOH) of amino acids to form cyclic imides. This property allows researchers to:
SAMSA is a small molecule containing an anhydride group and a sulfhydryl (thiol) group. It is an amine-reactive reagent due to the presence of the anhydride group, which readily reacts with primary amines. SAMSA's significance lies in its ability to introduce an acetylthio group (CH3COS-) onto biomolecules like peptides and proteins []. This modification can be used to study protein-protein interactions, enzyme activity, and protein stability [].
SAMSA has a cyclic structure with six members. The key features include:
The presence of the thiol group allows potential hydrogen bonding, which can influence the reactivity and selectivity of the molecule [].
C4H6O3 (Succinic anhydride) + C6H9NO3S (N-acetylhomocysteine thiolactone) -> C6H6O4S (SAMSA) + CH3NO2 (Acetic acid)
C6H6O4S (SAMSA) + R-NH2 (Primary amine) -> R-NHC(O)CH2CH2COSH (Acylated derivative) + CH3COOH (Acetic acid)
The mechanism of action of SAMSA primarily involves its reaction with amine groups. The anhydride group acts as an electrophile, readily attacking nucleophilic amine groups on proteins and peptides. This reaction leads to the formation of an amide bond between the amine and the carbonyl carbon of the anhydride group, introducing the acetylthio moiety onto the biomolecule [].
SAMSA is a potentially harmful compound and should be handled with care. Safety concerns include:
Irritant